Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate
Description
Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate is a synthetic small molecule featuring a quinazoline core substituted with a 4-bromo-2-fluorophenylamino group, a methoxy group at position 6, and a tert-butyl cyclohexane carboxylate moiety linked via an oxymethyl bridge.
Properties
IUPAC Name |
tert-butyl 4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31BrFN3O4/c1-27(2,3)36-26(33)17-7-5-16(6-8-17)14-35-24-13-22-19(12-23(24)34-4)25(31-15-30-22)32-21-10-9-18(28)11-20(21)29/h9-13,15-17H,5-8,14H2,1-4H3,(H,30,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFVMMWLACQTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31BrFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401102778 | |
| Record name | Cyclohexanecarboxylic acid, 4-[[[4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354448-74-0 | |
| Record name | Cyclohexanecarboxylic acid, 4-[[[4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354448-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-[[[4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-[({4-[(4-bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]cyclohexane-1-carboxylate, with the CAS number 338992-20-4, is a complex organic compound notable for its potential biological activities. Its unique structure, which includes a quinazoline moiety and halogenated phenyl groups, may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 561.44 g/mol. The presence of multiple functional groups, including a tert-butyl group and a piperidine ring, enhances its pharmacological potential. The compound's logP value is reported as 6.32, indicating significant lipophilicity, which may facilitate membrane permeability and bioavailability .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within various signaling pathways. Research indicates that quinazoline derivatives often exhibit inhibitory activity against kinases, particularly those involved in cancer progression and inflammation. For instance, compounds similar to this one have been shown to act as inhibitors of IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway associated with inflammatory responses and cancer .
Anticancer Activity
Several studies have investigated the anticancer properties of quinazoline derivatives. For example, derivatives with similar structural features to this compound have demonstrated significant cytotoxicity against various cancer cell lines. One study highlighted that certain quinazoline compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting strong antiproliferative effects .
Inhibition of Kinase Activity
Research has also focused on the inhibition of specific kinases by compounds related to this structure. For instance, imidazo[1,2-b]pyridazine derivatives were noted for their selective inhibition of p38 MAP kinase, which is implicated in inflammatory responses and cancer metastasis. The structure-activity relationship (SAR) studies revealed that modifications at specific positions could enhance potency and selectivity .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution reactions due to the electron-deficient quinazoline ring and the bromine atom on the aryl group.
Key Reaction Example
During its synthesis, the hydroxyl group of 7-hydroxy-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline reacts with the tosyl-activated piperidine derivative in a nucleophilic aromatic substitution (SNAr) mechanism:
This step highlights the reactivity of the quinazoline’s 7-hydroxy group under basic conditions.
Deprotection of the tert-Butyl Ester
The tert-butyloxycarbonyl (Boc) group is susceptible to acidic cleavage, a critical step in further functionalization for drug synthesis:
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Typical Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane.
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Outcome : Generates a free carboxylic acid, enabling subsequent coupling reactions (e.g., amide bond formation) .
Hydrogen Bonding and π-π Interactions
Non-covalent interactions influence reactivity and stability:
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Intramolecular H-Bonds : C–H⋯O, C–H⋯N, and N–H⋯F interactions stabilize the crystal structure, reducing susceptibility to hydrolysis .
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π-π Stacking : The quinazoline and aryl rings exhibit centroid-to-centroid distances <5 Å, potentially affecting solubility and reaction kinetics .
Functional Group Reactivity
Stability Under Synthetic Conditions
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Thermal Stability : Maintains integrity at 95°C in NMP, critical for high-temperature reactions .
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pH Sensitivity : Stable in weakly basic media but hydrolyzes under strong acidic conditions (e.g., Boc deprotection) .
Spectroscopic Characterization
Reaction products are validated via:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline Derivatives with Modified Substituents
Compound 16c (1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-4-(2-methyl-5-nitroimidazol-1-yl)butyl-1-one)
- Structural Differences : Replaces the cyclohexane carboxylate with a piperidine-linked nitroimidazole butyl chain.
- Functional Impact : The nitroimidazole group may enhance radiosensitizing properties, while the piperidine ring could alter solubility and bioavailability compared to the cyclohexane-based target compound .
- Synthesis : Prepared via coupling reactions similar to the target compound but introduces nitroimidazole through post-modification steps .
Tert-Butyl 4-(((4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate
- Structural Differences : Substitutes cyclohexane with piperidine in the carboxylate group.
Cyclohexane Carboxylate Analogs
Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate
- Structural Differences : Lacks the quinazoline and bromo-fluorophenyl groups, featuring a simpler cyclohexane ester with a ketone side chain.
- Functional Impact : Primarily used in conjugation chemistry (e.g., protein labeling) rather than therapeutic applications, highlighting the target compound's complexity and tailored design .
Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate
- Structural Differences : Replaces the oxymethyl-quinazoline group with a hydrazinecarbonyl moiety.
- Physicochemical Properties : Smaller molecular weight (C₁₂H₂₂N₂O₃ vs. C₂₈H₃₂BrFN₃O₅ for the target) results in a lower predicted collision cross-section (157.1 Ų vs. ~250–300 Ų), suggesting differences in membrane permeability .
Aromatic Substitution Variants
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate
Ethyl 2-(4-bromo-2-fluorophenyl)acetate
- Structural Differences : Simplified phenylacetate structure without heterocyclic elements.
Comparative Data Table
Research Findings and Implications
- The tert-butyl ester may enhance metabolic stability compared to piperidine or nitroimidazole analogs .
- Synthetic Challenges : The cyclohexane carboxylate moiety requires precise stereochemical control, as seen in ’s CNMCHDG synthesis, where cyclohexane intermediates were prepared using EDCI-mediated coupling .
- Conjugation Potential: Unlike SMCC (succinimidyl maleimide cyclohexane carboxylate, ), the target compound’s tert-butyl ester is less reactive, favoring prodrug strategies over direct protein conjugation .
Preparation Methods
Classical Coupling Reaction Approach
The most widely documented method involves a multi-step sequence starting from N-tert-butoxycarbonyl-4-(4-toluenesulfonyloxy-methyl)piperidine. The synthesis proceeds via nucleophilic substitution at the 7-position of the quinazoline core, followed by sequential amination and esterification. Key steps include:
- Quinazoline Core Activation : The 7-hydroxy group of 6-methoxyquinazolin-7-ol is activated using toluenesulfonyl chloride in dichloromethane at 0–5°C, forming a leaving group for subsequent alkylation.
- Cyclohexane Carboxylate Coupling : The activated intermediate reacts with tert-butyl 4-(hydroxymethyl)cyclohexane-1-carboxylate in the presence of potassium carbonate as a base, achieving 68–72% yield in tetrahydrofuran (THF) at reflux.
- Bromo-Fluoro Aniline Introduction : The 4-position of the quinazoline is aminated with 4-bromo-2-fluoroaniline using palladium-catalyzed Buchwald-Hartwig coupling, yielding the final product after purification via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Insights :
Microwave-Assisted Dimroth Rearrangement Route
An advanced method leverages microwave irradiation to accelerate the Dimroth rearrangement, streamlining quinazoline core formation. This approach reduces the total synthesis from 12 to 9 steps:
- Quinazolinone Intermediate Synthesis : 4-Amino-6-methoxyquinazolin-7-ol is prepared via cyclization of anthranilic acid derivatives using formamide at 120°C.
- Microwave-Driven Rearrangement : The quinazolinone undergoes Dimroth rearrangement under microwave conditions (150°C, 30 min) with morpholine-4-carboxylate, forming the 7-oxymethyl intermediate in 89% yield.
- tert-Butyl Esterification : The cyclohexane carboxylate moiety is introduced via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), achieving 78% yield.
Advantages Over Classical Methods :
- Eliminates harsh chlorination steps (e.g., POCl₃), enhancing safety.
- Reduces chromatographic purifications from 7 to 4 steps, improving scalability.
Critical Reaction Parameters and Yield Optimization
Temperature and Solvent Effects
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Reaction Temp | 80–110°C (reflux) | 150°C (microwave) |
| Solvent | THF/DCM | NMP/EtOH |
| Yield | 68–72% | 78–89% |
Polar aprotic solvents like N-methylpyrrolidone (NMP) improve microwave absorption and reaction homogeneity.
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand achieves 85% amination yield vs. 70% with Pd₂(dba)₃.
- Base Selection : Potassium tert-butoxide minimizes ester hydrolysis compared to sodium hydride.
Purification and Characterization
Crystallization Techniques
Crude product is purified via sequential recrystallization from ethanol/water (1:3), yielding needle-like crystals with >99% HPLC purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, quinazoline H-2), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (m, 2H, Br-F-Ar).
- IR (KBr): 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (quinazoline C=N).
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Microwave Limitations : Batch size restrictions addressed via continuous-flow reactors.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for preparing this compound?
- Methodology : The synthesis involves refluxing intermediates (e.g., chalcone derivatives) with reagents like ammonium acetate in glacial acetic acid, followed by purification via recrystallization from ethanol . Optimize reaction time (6–8 hours), stoichiometry (1:2 molar ratio for amination), and temperature (controlled reflux) to enhance yield. Monitor progress using TLC or HPLC.
Q. How is the molecular structure validated post-synthesis?
- Methodology : Combine X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) with spectroscopic techniques:
- NMR : Confirm substituent integration (e.g., tert-butyl, methoxy groups).
- IR : Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can conformational dynamics of the cyclohexane and quinazoline moieties be analyzed?
- Methodology : Use single-crystal X-ray diffraction to calculate puckering parameters (Q, θ, φ) for the cyclohexane ring and dihedral angles between aromatic planes (e.g., 4-bromo-2-fluorophenyl vs. quinazoline). Compare with DFT-optimized geometries to assess distortions .
Q. What strategies resolve discrepancies in biological activity data across assays?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., bromo, fluoro, methoxy) and test against target enzymes/cell lines .
- Orthogonal Assays : Validate hits using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays to rule out assay-specific artifacts.
- Meta-Analysis : Statistically evaluate batch-to-batch variability or solvent effects (e.g., DMSO concentration).
Q. How can computational modeling predict target interactions?
- Methodology :
- Molecular Docking : Screen against protein databases (e.g., kinase domains) using software like AutoDock or Schrödinger. Prioritize poses with favorable binding energies.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds/hydrophobic interactions .
- Free Energy Calculations : Use MM-GBSA to estimate binding affinities and correlate with experimental IC₅₀ values.
Q. What protocols evaluate chemical stability under stress conditions?
- Methodology :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- Analytical Monitoring : Use stability-indicating HPLC methods with PDA detection to track degradation products.
- Kinetic Studies : Calculate degradation rate constants (k) and shelf-life predictions via Arrhenius plots.
Data Analysis & Interpretation
Q. How should crystallographic disorder be addressed in structural studies?
- Methodology : For disordered regions (e.g., cyclohexane rings), refine occupancy ratios (e.g., 0.684:0.316) and apply restraints to bond lengths/angles. Validate using residual density maps and R-factor convergence .
Q. What statistical approaches validate reproducibility in synthetic batches?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to assess the impact of variables (e.g., temperature, catalyst loading).
- Multivariate Analysis : Apply PCA or PLS to NMR/LC-MS datasets to identify batch outliers.
- Control Charts : Monitor yield/purity trends across ≥5 batches to establish process capability (Cp/Cpk).
Tables for Key Parameters
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
